molecular formula C22H22N2O B3011264 N-(naphthalen-1-ylmethyl)-3-phenylpyrrolidine-1-carboxamide CAS No. 1211124-22-9

N-(naphthalen-1-ylmethyl)-3-phenylpyrrolidine-1-carboxamide

Cat. No.: B3011264
CAS No.: 1211124-22-9
M. Wt: 330.431
InChI Key: XVWXYRRMPMCVEC-UHFFFAOYSA-N
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Description

N-(naphthalen-1-ylmethyl)-3-phenylpyrrolidine-1-carboxamide is a complex organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of N-(naphthalen-1-ylmethyl)-3-phenylpyrrolidine-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of naphthalen-1-ylmethylamine with 3-phenylpyrrolidine-1-carboxylic acid under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial production methods may involve the use of more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield. These methods often incorporate advanced techniques like microwave-assisted synthesis or ultrasound-assisted synthesis to enhance reaction rates and efficiency .

Chemical Reactions Analysis

N-(naphthalen-1-ylmethyl)-3-phenylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(naphthalen-1-ylmethyl)-3-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . Additionally, it may interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators .

Comparison with Similar Compounds

N-(naphthalen-1-ylmethyl)-3-phenylpyrrolidine-1-carboxamide can be compared with other naphthalene derivatives and pyrrolidine carboxamides. Similar compounds include:

Properties

IUPAC Name

N-(naphthalen-1-ylmethyl)-3-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O/c25-22(24-14-13-20(16-24)17-7-2-1-3-8-17)23-15-19-11-6-10-18-9-4-5-12-21(18)19/h1-12,20H,13-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWXYRRMPMCVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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